molecular formula C22H18N2O3 B5752707 3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione

3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione

Número de catálogo: B5752707
Peso molecular: 358.4 g/mol
Clave InChI: JNHUBIOCKNZVFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione is a quinazoline-2,4-dione derivative characterized by a 3-ethyl substituent and a 2-naphthyl group attached via a ketone-containing ethyl chain at the N1 position. The structural features of this compound, such as the lipophilic naphthyl group and the electron-withdrawing dione moiety, may influence its physicochemical properties and biological interactions.

Propiedades

IUPAC Name

3-ethyl-1-(2-naphthalen-2-yl-2-oxoethyl)quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-2-23-21(26)18-9-5-6-10-19(18)24(22(23)27)14-20(25)17-12-11-15-7-3-4-8-16(15)13-17/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHUBIOCKNZVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the naphthyl and ethyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation. The choice of solvents, reagents, and purification methods is crucial to ensure the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse quinazoline analogs.

Aplicaciones Científicas De Investigación

3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for biological studies, including enzyme inhibition and receptor binding assays.

    Medicine: Research into its potential therapeutic applications includes exploring its activity as an anticancer, antiviral, or antimicrobial agent.

    Industry: The compound’s unique properties may be leveraged in the development of new materials, such as polymers or advanced coatings.

Mecanismo De Acción

The mechanism of action of 3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific biological context.

Comparación Con Compuestos Similares

Structural and Substituent Variations

Quinazoline-2,4-dione derivatives vary significantly based on substituents at the N1 and N3 positions. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Physical Properties of Quinazoline Derivatives
Compound Name Substituents (N1/N3) Molecular Formula Melting Point (°C) Yield (%) Biological Activity (IC50, μM) Reference
Target Compound 2-(2-naphthyl)-2-oxoethyl / Ethyl C₂₂H₁₈N₂O₃ Not Reported Not Reported Not Reported
3-{2-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4-dione (7) Piperazinyl / Ethyl C₂₂H₂₂ClN₅O₃ Not Reported Not Reported 2.5 (HUH-7), 6.8 (MCF-7), 4.9 (HCT-116)
3-(2-Morpholino-2-oxoethyl)quinazoline-2,4-dione (2f) Morpholino / Ethyl C₁₄H₁₅N₃O₄ 254–255 89 Not Reported
3-(o-Tolyl)-2,4(1H,3H)-quinazolinedione o-Tolyl / H C₁₅H₁₂N₂O₂ Not Reported Not Reported Not Reported
3-Ethyl-1-(4-iodophenyl)quinazoline-2,4-dithione (15f) 4-Iodophenyl / Ethyl C₁₆H₁₃IN₂S₂ 183–186 35 Not Reported

Key Observations :

  • Electron-Withdrawing Effects : The dione moiety in the target compound contrasts with dithione derivatives (e.g., 15f), which exhibit higher melting points (183–186°C vs. 254–255°C for diones) due to stronger intermolecular interactions in dithiones .

Physicochemical Properties

  • LogP and Solubility: The naphthyl group in the target compound likely increases LogP compared to morpholino (Compound 2f, LogP ≈ 1.98) or hydrophilic sugar derivatives .
  • Reactivity: Quinazolinediones undergo chlorination less efficiently than dithiones (11% yield for dichlorination vs. high yields for monochlorination in azinones) .

Actividad Biológica

The compound 3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione is a derivative of quinazoline-2,4(1H,3H)-dione, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles diverse findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular structure of 3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione can be represented as follows:

C19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This structure comprises a quinazoline core with ethyl and naphthyl substituents that may influence its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives against various bacterial strains. The compound was tested using the agar well diffusion method against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus10 - 1275 - 80
Escherichia coli1565
Candida albicans1180

The compound demonstrated moderate activity against Staphylococcus aureus and Candida albicans, while showing significant inhibition against Escherichia coli, comparable to standard antibiotics like ampicillin and vancomycin .

Anticancer Activity

The potential anticancer effects of quinazoline derivatives have been investigated in various cancer cell lines. The mechanisms of action include the inhibition of DNA topoisomerases and potential disruption of cell cycle progression. In vitro studies indicated that certain derivatives exhibited cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Studies

  • Study on Antimicrobial Efficacy :
    A study focused on synthesizing a series of quinazoline derivatives, including the target compound, revealed that modifications at specific positions enhanced antimicrobial potency. The most active derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation :
    Another research effort evaluated the anticancer properties of quinazoline derivatives in vitro. The study found that compounds similar to the target exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is closely linked to their structural features. Modifications at the 1- and 3-positions of the quinazoline ring have been shown to significantly influence both antimicrobial and anticancer activities. For instance, the incorporation of different heterocycles (triazole, oxadiazole) at these positions resulted in enhanced activity profiles .

Q & A

Q. What are the optimal synthetic routes for 3-ethyl-1-[2-(2-naphthyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione, and how can reaction efficiency be improved?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the quinazolinedione core. Key steps include alkylation at the N1 position using 2-(2-naphthyl)-2-oxoethyl groups and introducing the 3-ethyl substituent. Solvents like dimethylformamide (DMF) and bases such as potassium carbonate are critical for facilitating nucleophilic substitutions . Purification via recrystallization or column chromatography is recommended to isolate the target compound. To enhance yield, optimize reaction time (e.g., reflux for 6–12 hours) and stoichiometric ratios (e.g., 1.2 equivalents of alkylating agents) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H-NMR/13C-NMR : Focus on signals for the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~3.5–4.0 ppm for CH2) and the naphthyl moiety (aromatic protons at δ ~7.2–8.5 ppm). The oxoethyl group’s carbonyl carbon appears at δ ~165–175 ppm in 13C-NMR .
  • IR Spectroscopy : Confirm the presence of C=O stretches (1680–1750 cm⁻¹) and NH groups (3200–3400 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight (expected ~350–400 g/mol) and fragmentation patterns (e.g., loss of the ethyl group or naphthyl fragment) .

Q. How can preliminary biological activity screening be designed to evaluate its anticancer potential?

Methodological Answer: Use standardized cytotoxicity assays:

  • Cell Lines : Test against human cancer lines (e.g., HUH-7, MCF-7, HCT-116) with IC50 determination via MTT assays .
  • Controls : Include cisplatin or doxorubicin as positive controls.
  • Dose Range : 0.1–100 µM, with 48–72 hour exposure. Prioritize compounds showing IC50 < 10 µM for further study .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assays?

Methodological Answer: Discrepancies may arise from assay-specific conditions (e.g., serum content, incubation time). To reconcile

  • Cross-Validation : Use orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3 activation) .
  • Mechanistic Profiling : Perform transcriptomics or proteomics to identify target pathways. For example, if apoptosis induction is inconsistent, check for alternate mechanisms like autophagy .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Methodological Answer:

  • Core Modifications : Replace the naphthyl group with substituted aryl rings (e.g., fluorophenyl) to enhance lipophilicity or target binding .
  • Side Chain Optimization : Vary the ethyl group to longer alkyl chains (e.g., propyl) or branched analogs to improve metabolic stability .
  • Bioisosteres : Substitute the oxoethyl linker with thioether or amide groups to modulate solubility and potency .

Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Target Identification : Use pull-down assays with biotinylated derivatives or computational docking (e.g., AutoDock Vina) to predict binding to kinases or DNA repair enzymes .
  • Pathway Analysis : Employ Western blotting or qPCR to assess markers like p53, Bcl-2, or PI3K/AKT/mTOR pathway components .
  • Resistance Studies : Generate resistant cell lines via prolonged low-dose exposure to identify compensatory pathways .

Q. How should researchers address solubility and bioavailability challenges in preclinical development?

Methodological Answer:

  • Formulation : Use co-solvents (e.g., PEG-400) or nanoencapsulation to enhance aqueous solubility .
  • Pharmacokinetics (PK) : Conduct in vivo PK studies in rodents, monitoring plasma half-life (t1/2) and bioavailability via oral vs. intravenous administration .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites and assess metabolic stability in liver microsomes .

Q. What in vivo models are appropriate for validating antitumor efficacy, and how should dosing regimens be optimized?

Methodological Answer:

  • Xenograft Models : Implant human cancer cells (e.g., HCT-116) into immunocompromised mice. Dose at 10–50 mg/kg (IP or oral) for 21 days, monitoring tumor volume and body weight .
  • Combination Therapy : Test synergy with standard chemotherapeutics (e.g., 5-FU) using Chou-Talalay analysis .
  • Toxicity Screening : Evaluate liver/kidney function (AST, ALT, BUN) and hematological parameters .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.